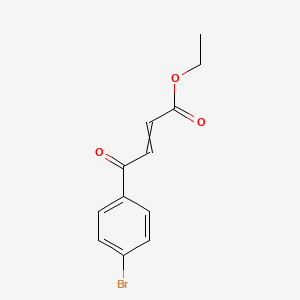

Ethyl 4-(4-bromophenyl)-4-oxobut-2-enoate

Description

Properties

CAS No. |

35338-15-9 |

|---|---|

Molecular Formula |

C12H11BrO3 |

Molecular Weight |

283.12 g/mol |

IUPAC Name |

ethyl (E)-4-(4-bromophenyl)-4-oxobut-2-enoate |

InChI |

InChI=1S/C12H11BrO3/c1-2-16-12(15)8-7-11(14)9-3-5-10(13)6-4-9/h3-8H,2H2,1H3/b8-7+ |

InChI Key |

ZLQHJDFXKLKCEE-BQYQJAHWSA-N |

SMILES |

CCOC(=O)C=CC(=O)C1=CC=C(C=C1)Br |

Isomeric SMILES |

CCOC(=O)/C=C/C(=O)C1=CC=C(C=C1)Br |

Canonical SMILES |

CCOC(=O)C=CC(=O)C1=CC=C(C=C1)Br |

Origin of Product |

United States |

Biological Activity

Ethyl 4-(4-bromophenyl)-4-oxobut-2-enoate is a synthetic compound belonging to the class of substituted 4-oxobutenoates. Its unique structure, featuring a bromophenyl moiety, enhances its chemical reactivity and potential biological activity. This article explores its biological activity, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is . The compound consists of a but-2-enoate group and a 4-(4-bromophenyl)-4-oxo motif, which contribute to its diverse chemical properties and applications in organic synthesis.

The mechanism of action for this compound primarily involves its interaction with various biological targets:

- Enzyme Inhibition : The compound can inhibit key enzymes by forming adducts with coenzyme A (CoA), disrupting metabolic pathways crucial for bacterial growth. This mechanism is particularly relevant in antibacterial activity, where it interferes with the menaquinone biosynthesis pathway.

- Reactivity : The electrophilic nature of the carbon adjacent to the carbonyl group allows for nucleophilic attacks from biological molecules, enhancing its potential as an anticancer agent by targeting tumor cells.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has been investigated for its efficacy against various bacterial strains, showing promising results in inhibiting growth.

Anticancer Activity

The compound has also been evaluated for anticancer properties. Research indicates that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

Case Studies

- Antibacterial Efficacy : In a study examining the antibacterial effects of various substituted 4-oxobutenoates, this compound demonstrated significant inhibition against Gram-positive bacteria, suggesting its potential as an alternative to conventional antibiotics.

- Cytotoxicity in Cancer Cells : A study conducted on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating its potential as a chemotherapeutic agent.

Applications in Medicinal Chemistry

This compound serves as a valuable building block in organic synthesis, particularly in the development of more complex molecules with potential biological activities. Its ability to undergo various chemical transformations makes it useful in creating derivatives that can enhance therapeutic effects or reduce side effects associated with existing drugs.

Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Ethyl 4-(ethyloxy)-2-oxobut-3-enoate | Structure | Moderate antibacterial activity |

| Methyl 4-oxo-4-phenylbut-2-enoate | Structure | Significant anticancer properties |

Scientific Research Applications

Chemical Properties and Structure

Ethyl 4-(4-bromophenyl)-4-oxobut-2-enoate belongs to the class of γ-keto esters characterized by the presence of both a ketone and an ester functional group. Its molecular formula is with a molecular weight of approximately 284.15 g/mol. The bromophenyl moiety enhances its chemical reactivity, making it a versatile intermediate in organic synthesis.

Organic Synthesis

This compound serves as a valuable building block in the synthesis of more complex molecules. It is particularly useful for creating heterocyclic compounds, which are essential in medicinal chemistry. The compound can undergo various reactions, including:

- Nucleophilic Substitution : The bromine atom acts as a good leaving group, allowing for substitution with nucleophiles.

- Michael Addition : The α,β-unsaturated carbonyl system can participate in Michael addition reactions with nucleophiles.

Table 1: Reaction Pathways Involving this compound

| Reaction Type | Description | Example Product |

|---|---|---|

| Nucleophilic Substitution | Replacement of bromine with amines or thiols | Amino derivatives |

| Michael Addition | Reaction with nucleophiles at β-position | β-amino acids |

| Cyclization | Formation of cyclic compounds | Heterocycles |

Research has indicated that this compound exhibits significant biological activities, particularly antimicrobial and anticancer properties.

Anticancer Properties : Studies have shown that derivatives of this compound induce apoptosis in cancer cell lines. For instance, a study reported the following IC50 values against various cancer cell lines:

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 15 | Induction of apoptosis |

| HeLa | 10 | Cell cycle arrest at G2/M phase |

| A549 | 12 | Caspase activation |

Antimicrobial Activity : The compound has also been evaluated for its antimicrobial efficacy against several pathogens:

Table 3: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Antimalarial Research

This compound has been utilized in synthesizing fumardiamides, which are promising candidates for antimalarial drugs. These compounds demonstrated enhanced efficacy against Plasmodium falciparum while exhibiting reduced toxicity to human cells.

COVID-19 Therapeutics

Recent investigations have explored derivatives of this compound as potential inhibitors of SARS-CoV-2 proteases. In vitro studies revealed promising antiviral activity, suggesting its potential role in developing COVID-19 therapeutics.

Comparison with Similar Compounds

Ethyl 4-(4-Iodophenyl)-4-oxobut-2-enoate (51)

Ethyl 4-(4-Fluorophenyl)-4-oxobut-2-enoate (CAS: 60611-95-2)

- Key Difference: Bromine replaced with fluorine.

- Impact: Fluorine’s electronegativity increases the electron-withdrawing effect, stabilizing the conjugated system. This raises the melting point (mp: 92–94°C) compared to the bromo analogue (mp: 86.6–88.5°C) .

- Reactivity: Higher resistance to nucleophilic attack due to stronger C–F bond .

Ethyl 4-Oxo-4-phenylbut-2-enoate (CAS: 17450-56-5)

- Key Difference: No halogen substituent.

- Impact: Absence of bromine reduces molecular weight (MW: 218.2 g/mol) and lipophilicity (logP: 2.1) compared to the bromo analogue (MW: 297.1 g/mol; logP: 3.4) .

- Applications: Less effective in cellular uptake for antimicrobial applications .

Analogues with Modified Ester Groups

(E)-Methyl 4-(4-Bromophenyl)-2-oxobut-3-enoate (CAS: 608128-34-3)

- Key Difference: Ethyl ester replaced with methyl; oxo group shifted to C2.

- Impact: The methyl ester reduces steric hindrance but lowers thermal stability (decomposition at 120°C vs. 140°C for the ethyl analogue). The shifted oxo group disrupts conjugation, reducing UV absorption intensity (λmax: 265 nm vs. 280 nm) .

(E)-3-Methylbut-2-en-1-yl 4-(4-Bromophenyl)-4-oxobut-2-enoate (53)

- Key Difference: Ethyl replaced with 3-methylbut-2-en-1-yl.

- Impact: The branched ester increases lipophilicity (logP: 4.2) and enhances membrane permeability in antibacterial assays (MIC: 8 µg/mL vs. 16 µg/mL for the ethyl analogue) .

Analogues with Additional Functional Groups

Ethyl (E)-4-[(2-Bromobenzyl)amino]-4-oxobut-2-enoate (4l)

- Key Difference: 4-Bromophenyl replaced with 2-bromobenzylamino.

- Impact: The amino group introduces hydrogen-bonding capability, improving solubility in polar solvents (e.g., 12 mg/mL in ethanol vs. 5 mg/mL for the parent compound) .

- Applications: Used in peptide mimetics due to enhanced intermolecular interactions .

Ethyl (E)-4-(4-Bromo-2-formyl-6-methoxyphenoxy)-2-butenoate (CAS: 478064-33-4)

- Key Difference: Phenolic oxygen with formyl and methoxy substituents.

- Impact: The formyl group enables Schiff base formation, making it a versatile intermediate in heterocyclic synthesis. However, the added bulk reduces crystallinity .

Preparation Methods

Preparation via Aldol Condensation of 4-Bromobenzaldehyde and Ethyl Acetoacetate

One classical approach involves the aldol condensation between 4-bromobenzaldehyde and ethyl acetoacetate under basic or acidic conditions to yield the α,β-unsaturated keto ester.

-

- 4-Bromobenzaldehyde is reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide or potassium hydroxide.

- The reaction is typically carried out in ethanol or another suitable solvent at room temperature or with mild heating.

- The product precipitates out or is extracted and purified by recrystallization or chromatography.

-

- This method provides good yields of the (E)-isomer due to thermodynamic control.

- The reaction requires careful control of pH and temperature to avoid side reactions such as polymerization or over-condensation.

Friedel-Crafts Acylation Followed by Esterification (Reported in IJIRAS 2016)

Another synthetic route starts with the Friedel-Crafts acylation of substituted benzene with maleic anhydride, followed by esterification steps to afford the target compound.

-

-

- Maleic anhydride (0.25 mole) is reacted with substituted benzene (e.g., bromobenzene) in the presence of aluminum chloride (0.54 mole) at room temperature.

- The mixture is stirred at 80°C for 30 minutes.

- After reaction completion, the mixture is poured into ice water and acidified with concentrated hydrochloric acid.

- The product is extracted with ethyl acetate, dried over anhydrous magnesium sulfate, and concentrated.

- This yields 4-oxo-4-(4-bromophenyl)-2-butenoic acid intermediates.

-

- The acid intermediate is then esterified with ethanol under acidic conditions to form ethyl 4-(4-bromophenyl)-4-oxobut-2-enoate.

-

-

- This method allows the introduction of the 4-bromophenyl moiety via electrophilic aromatic substitution.

- The use of maleic anhydride provides the butenoate backbone.

-

- Requires handling of corrosive reagents (AlCl3, HCl).

- Purification steps are critical to remove aluminum salts and side products.

Synthesis via Reaction of (E)-Ethyl 4-oxobut-2-enoate with 4-Bromophenylmagnesium Bromide (Grignard Reaction)

A more direct and modern approach involves the Grignard reaction of (E)-ethyl 4-oxobut-2-enoate with 4-bromophenylmagnesium bromide to yield the hydroxy intermediate, which can be oxidized to the keto ester.

Experimental Details (Adapted from RSC Supplementary Information):

- A cold solution of (E)-ethyl 4-oxobut-2-enoate (1.28 g, 10 mmol) in anhydrous tetrahydrofuran (THF) is prepared at –78 °C.

- Phenylmagnesium bromide (1.0 M in THF, 12 mL, 12 mmol) is added dropwise under inert atmosphere.

- The mixture is stirred for 10 minutes at –78 °C.

- The reaction is quenched with aqueous ammonium chloride solution.

- The resulting (E)-ethyl 4-(4-bromophenyl)-4-hydroxybut-2-enoate is isolated by extraction and purified.

- Subsequent oxidation (e.g., PCC or Dess-Martin periodinane) converts the hydroxy compound to the target keto ester.

-

- The hydroxy intermediate is obtained in high yield (82–96%).

- Characterization by ^1H NMR, ^13C NMR, and HRMS confirms the structure.

-

- High regio- and stereoselectivity.

- Mild conditions and relatively straightforward purification.

-

- Requires handling of moisture-sensitive Grignard reagents.

- Low temperature control is essential.

Reflux of Glyoxylic Acid with 4-Bromoacetophenone in Acetic Acid (RSC Publishing 2017)

This method involves the condensation of glyoxylic acid with 4-bromoacetophenone under reflux in acetic acid to form the corresponding α,β-unsaturated keto acid, which can be esterified to the ethyl ester.

-

- Glyoxylic acid (1 equiv) is dissolved in acetic acid.

- 4-Bromoacetophenone (1 equiv) is added.

- The mixture is refluxed overnight (~120 °C).

- After cooling, the solvent is evaporated, and the residue washed with ice-cold water.

- The crude acid is purified by recrystallization or column chromatography.

- Esterification with ethanol under acidic conditions affords this compound.

-

- Provides a direct route to the α,β-unsaturated acid intermediate.

- The reaction is monitored by TLC to ensure completion.

-

- Requires prolonged heating.

- Purification can be challenging due to side products.

Summary Table of Preparation Methods

| Method Number | Starting Materials | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| 1 | 4-Bromobenzaldehyde + Ethyl acetoacetate | Base (NaOEt, KOH), ethanol, RT or mild heat | Moderate to High | Simple, classical aldol condensation | Requires pH and temp control |

| 2 | Maleic anhydride + bromobenzene | AlCl3, HCl, ethyl acetate, ethanol, reflux | Moderate | Electrophilic aromatic substitution | Handling corrosive reagents |

| 3 | (E)-Ethyl 4-oxobut-2-enoate + 4-bromophenylmagnesium bromide | Anhydrous THF, –78 °C, quench, oxidation | High (82–96) | High selectivity, mild conditions | Moisture sensitive reagents |

| 4 | Glyoxylic acid + 4-bromoacetophenone | Acetic acid, reflux, ethanol, acid catalyst | Moderate | Direct acid intermediate formation | Long reaction time, purification |

Q & A

Basic Research Questions

Q. What are the established synthesis routes for Ethyl 4-(4-bromophenyl)-4-oxobut-2-enoate, and how do reaction conditions influence yield?

- Methodology : Two primary synthetic routes are documented:

- Route 1 : Condensation of 3-(4-bromobenzoyl)propionic acid with ethanol under acidic or basic catalysis (e.g., H₂SO₄ or NaOEt), achieving ~99% yield .

- Route 2 : Reaction of ethyl diazoacetate with 4-bromophenyl ketones via a [2+2] cycloaddition pathway, yielding ~74% .

- Critical Factors : Base selection (e.g., NaOEt enhances esterification efficiency), solvent polarity (polar aprotic solvents favor nucleophilic addition), and temperature control (reflux vs. room temperature) significantly impact yield and purity.

Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?

- Key Techniques :

- NMR Spectroscopy : ¹H NMR (500 MHz, DMSO-d₆) identifies olefinic protons (δ 6.73–7.94 ppm) and ester groups (δ 4.16–4.18 ppm). ¹³C NMR confirms carbonyl resonances (δ 164–188 ppm) .

- FTIR : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (α,β-unsaturated ketone) .

- Mass Spectrometry (ESI-MS) : Molecular ion [M+Na]⁺ at m/z 420.10 .

- HPLC : Purity assessment using C18 columns with UV detection at 254 nm .

Q. What are the typical chemical reactions this compound undergoes due to its α,β-unsaturated ketone and ester functionalities?

- Reactivity Profile :

- Michael Addition : The α,β-unsaturated system reacts with nucleophiles (e.g., amines, thiols) at the β-position .

- Ester Hydrolysis : Acidic or basic conditions cleave the ester to yield 4-(4-bromophenyl)-4-oxobut-2-enoic acid .

- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the double bond to form saturated analogs .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

- Protocol :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K for high-resolution data.

- Structure Solution : Employ SHELXD for phase determination via direct methods .

- Refinement : SHELXL refines anisotropic displacement parameters and validates geometry (e.g., bond lengths within 0.005 Å of expected values) .

- Visualization : ORTEP-3 generates thermal ellipsoid plots to assess torsional angles (e.g., cyclohexene ring distortion at Θ = 50.6°) .

Q. How to design experiments to study structure-activity relationships (SAR) of derivatives targeting enzyme inhibition?

- Workflow :

- Derivative Synthesis : Introduce substituents at the bromophenyl (e.g., -NO₂, -CF₃) or ester groups (e.g., methyl, tert-butyl) .

- Biological Assays : Test inhibition of kinases (e.g., PknB) via fluorescence polarization assays. IC₅₀ values correlate with electronic effects of substituents .

- QSAR Modeling : Use Gaussian09 (B3LYP/6-31G*) to calculate electrostatic potentials and correlate with bioactivity .

Q. What computational strategies predict the reactivity and electronic properties of this compound in catalytic systems?

- Approaches :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map frontier orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack .

- Molecular Docking : AutoDock Vina simulates binding interactions with target proteins (e.g., PknB active site) to guide derivative design .

- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.